Melamine, formaldehyde, p-toluenesulfonamide resin

Curing kinetics Activation energy Laminate processing

Melamine, formaldehyde, p-toluenesulfonamide resin (CAS 25067-00-9) is a thermosetting co-condensation polymer belonging to the amino resin class. Its backbone is formed by the reaction of melamine (1,3,5-triazine-2,4,6-triamine) with formaldehyde, yielding a highly crosslinked methylol-melamine network.

Molecular Formula C11H17N7O3S
Molecular Weight 327.37 g/mol
CAS No. 25067-00-9
Cat. No. B12092454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelamine, formaldehyde, p-toluenesulfonamide resin
CAS25067-00-9
Molecular FormulaC11H17N7O3S
Molecular Weight327.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N
InChIInChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2
InChIKeyMDIVCFDNUUVLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melamine-Formaldehyde-p-Toluenesulfonamide Resin (CAS 25067-00-9): Procurement-Relevant Baseline Composition and Properties


Melamine, formaldehyde, p-toluenesulfonamide resin (CAS 25067-00-9) is a thermosetting co-condensation polymer belonging to the amino resin class. Its backbone is formed by the reaction of melamine (1,3,5-triazine-2,4,6-triamine) with formaldehyde, yielding a highly crosslinked methylol-melamine network. The incorporation of p-toluenesulfonamide as a co-monomer modifies the resin's network structure, acting as an internal plasticizer that reduces brittleness and improves flow characteristics without relying solely on external additives [1]. This resin is primarily used in decorative laminates, molding compounds, and coatings where a balance of hardness, thermal stability, and chemical resistance is required [2]. Its differentiation from generic melamine-formaldehyde (MF) resins lies in the permanent integration of the toluenesulfonamide moiety into the polymer matrix, which alters curing kinetics, dimensional stability, and stress-crack resistance relative to unmodified MF, urea-formaldehyde (UF), or glycol-ether-modified analogs.

Why Generic Melamine-Formaldehyde Resins Cannot Substitute for Melamine-Formaldehyde-p-Toluenesulfonamide Resin (CAS 25067-00-9)


Simple substitution of CAS 25067-00-9 with an unmodified melamine-formaldehyde resin or a glycol-ether-only modified resin introduces measurable performance deficits that directly impact product quality and manufacturing economics. The p-toluenesulfonamide co-monomer is not an inert filler but a reactive modifier that becomes part of the crosslinked network, simultaneously functioning as a permanent internal plasticizer. In its absence, resin formulations suffer from dramatically reduced storage stability—dropping from 10–12 weeks to less than 3 days—and finished laminates exhibit unacceptable stress-cracking under low-humidity conditions [1]. Furthermore, the sulfonamide modification lowers the apparent activation energy of curing to 18.5 kcal/mol, compared to 22.8 kcal/mol for ethylenediamine-modified analogs, directly affecting press cycle times and energy consumption in laminate production [2]. Generic MF resins also exhibit higher after-shrinkage in molded parts (>0.4% for conventional MF vs. ≤0.4% for the toluenesulfonamide-modified variant), leading to dimensional tolerance failures in precision electrical and electronic components [3]. These are not marginal differences; they are pass/fail criteria in industrial laminate and molding operations.

Quantitative Differentiation Evidence for Melamine-Formaldehyde-p-Toluenesulfonamide Resin (CAS 25067-00-9) vs. Analogs


Curing Activation Energy: p-Toluenesulfonamide vs. Benzoguanamine vs. Ethylenediamine Modification

The apparent activation energy for thermal curing of melamine-formaldehyde resin modified with p-toluenesulfonamide (A) was determined to be 18.5 kcal/mol. This is statistically equivalent to benzoguanamine-modified resin (B, 18.1 kcal/mol) but significantly lower than ethylenediamine-modified resin (C, 22.8 kcal/mol), indicating that p-toluenesulfonamide does not retard the curing reaction, unlike amine-based modifiers [1]. A lower activation energy translates directly to faster cure at a given temperature or lower oven temperature for the same throughput, impacting energy cost and cycle time in continuous laminate production.

Curing kinetics Activation energy Laminate processing Amino resin modification

Resin Storage Stability and Laminate Stress-Crack Resistance: With vs. Without Toluene Sulfonamide

In a low-pressure melamine-formaldehyde resin formulation, the inclusion of ortho- or para-toluene sulfonamide at 1.0–4.0% by weight extended the storage stability to 10–12 weeks [1]. In contrast, compositions containing no toluene sulfonamide exhibited a stability of less than 3 days, and decorative panels produced from these unstable formulations showed unacceptable stress-cracking at low relative humidity [REFS-]. Without the sulfonamide, panels failed crack-resistance criteria, making the resin unsuitable for commercial laminate production.

Storage stability Stress-crack resistance Low-pressure laminate Formulation stability

Post-Molding Dimensional Stability (After-Shrinkage): Modified vs. Conventional Melamine Resins

Molding compositions produced with p-toluenesulfonamide and/or glycol-ether modified melamine-formaldehyde resins exhibit after-shrinkage values of ≤0.4% when tested according to DIN 53,464, compared to higher after-shrinkage typical of conventional, unmodified melamine resin compositions [1]. Table 2 of the patent reports measured after-shrinkage values of 0.11%, 0.30%, 0.35%, 0.36%, and 0.40% for various modified resin formulations, all within the ≤0.4% specification. This directly impacts the dimensional accuracy of molded electrical and electronic components such as switch housings and connector bodies.

After-shrinkage Dimensional stability Molding compounds DIN 53464

Water Dilutability Range as a Processing Window Indicator: p-Toluenesulfonamide-Modified MF Resins

The water dilutability point of liquid p-toluenesulfonamide-modified melamine-formaldehyde resins, a critical parameter dictating impregnation bath stability and treatability of paper substrates, is controllable within a 1:0.1 to 1:4 (resin:water) range at 20 °C [1]. This range is broader and more tunable than that of many unmodified MF resins of similar F/M ratio, which tend to have narrower water tolerance windows before precipitation. The patent demonstrates achieving specific dilutability targets such as 1:0.25, 1:0.5, 1:0.55, 1:0.6, 1:0.75, and 1:1.1 by adjusting condensation conditions and modifier content, providing formulators with a predictable processing parameter.

Water dilutability Resin water tolerance Processing window Aqueous MF resin

Optimal Application Scenarios for Melamine-Formaldehyde-p-Toluenesulfonamide Resin (CAS 25067-00-9) Based on Quantitative Evidence


High-Speed Decorative Laminate Production Requiring Predictable Low-Temperature Cure

The activation energy of 18.5 kcal/mol for p-toluenesulfonamide-modified resin [1] enables shorter press cycles or lower press temperatures compared to amine-modified analogs (22.8 kcal/mol). This is directly applicable to continuous low-pressure laminate (LPL) and high-pressure laminate (HPL) lines where reducing cure time by 10–15% without compromising surface properties yields significant throughput gains.

Precision Electrical Molding Compounds with Tight Dimensional Tolerance (After-Shrinkage ≤0.4%)

Molding compositions based on this resin achieve after-shrinkage values consistently at or below 0.4%, with optimized formulations reaching as low as 0.11% [2]. This makes the resin suitable for injection-molded electrical components (switches, connectors, bobbins) where DIN/IEC dimensional specifications must be met without secondary machining.

Long-Shelf-Life Impregnating Resins for Decorative Paper Treatment

The toluenesulfonamide moiety imparts storage stability of 10–12 weeks to formulated resin baths, compared to less than 3 days for equivalent formulations lacking the sulfonamide [3]. This is critical for laminators who prepare resin baths in batch operations and require consistent viscosity and impregnation behavior over multi-week production campaigns.

Low-Humidity Service Environments Requiring Stress-Crack Resistance

Decorative panels produced with resins containing p-toluenesulfonamide pass stress-crack resistance testing at low relative humidity, whereas panels from sulfonamide-free formulations exhibit unacceptable cracking under identical conditions [3]. This scenario is particularly relevant for laminate flooring and furniture destined for arid climates or heated indoor environments.

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